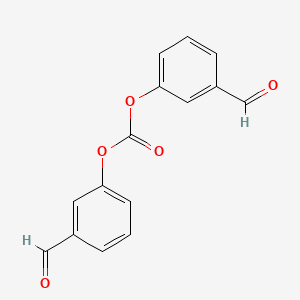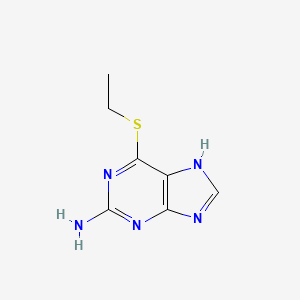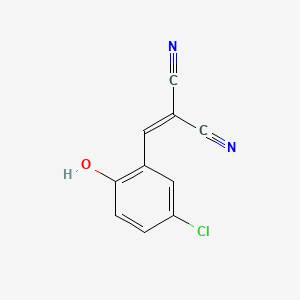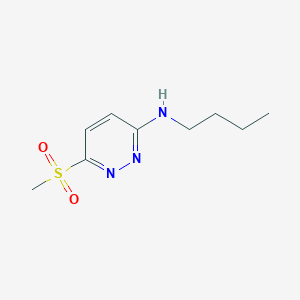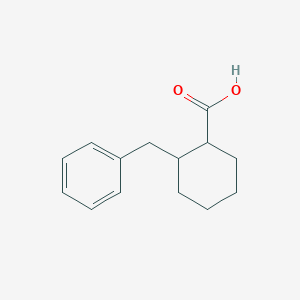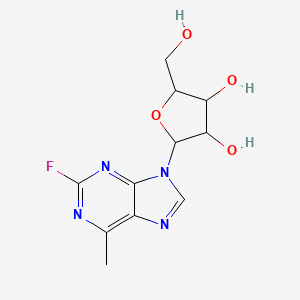
2-Fluoro-6-methyl-9-pentofuranosyl-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine is a synthetic compound that belongs to the class of fluorinated purines. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and a pentofuranosyl group at the 9-position of the purine ring. Fluorinated purines are known for their diverse biological activities and are widely used in medicinal chemistry and chemical biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . The methyl group can be introduced through selective alkylation reactions.
Industrial Production Methods
Industrial production of 2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2-position can be displaced by nucleophiles, leading to the formation of substituted purines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Alkylation and Acylation: The methyl group at the 6-position can participate in alkylation and acylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted purines, while oxidation and reduction reactions can lead to changes in the oxidation state of the purine ring.
Aplicaciones Científicas De Investigación
2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid metabolism.
Chemical Biology: It serves as a tool for studying the mechanisms of enzyme-catalyzed reactions involving purine nucleosides.
Biomedical Research: Fluorinated purines are used in positron emission tomography (PET) imaging to study metabolic pathways and disease states.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom at the 2-position enhances the compound’s stability and resistance to enzymatic degradation. The compound can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases, leading to the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-9-pentofuranosyl-9H-purin-6-amine: Similar structure but lacks the methyl group at the 6-position.
2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine: Contains amino groups at the 2- and 6-positions instead of fluorine and methyl groups.
Uniqueness
2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct physicochemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the methyl group can influence its interaction with biological targets.
Propiedades
Número CAS |
16032-21-6 |
|---|---|
Fórmula molecular |
C11H13FN4O4 |
Peso molecular |
284.24 g/mol |
Nombre IUPAC |
2-(2-fluoro-6-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13FN4O4/c1-4-6-9(15-11(12)14-4)16(3-13-6)10-8(19)7(18)5(2-17)20-10/h3,5,7-8,10,17-19H,2H2,1H3 |
Clave InChI |
LCYDKNXPSZFZEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



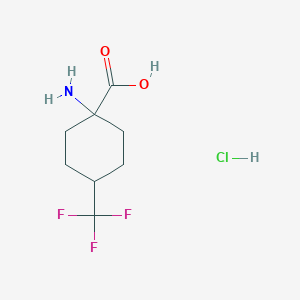
![3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14003559.png)
![Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate](/img/structure/B14003564.png)
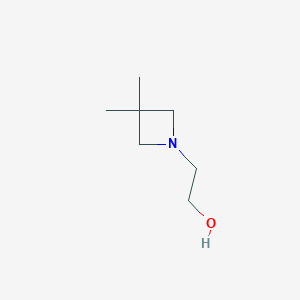
![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
